Cas no 684271-10-1 (4'-Carboethoxy-3,3-dimethylbutyrophenone)

4'-Carboethoxy-3,3-dimethylbutyrophenone is a specialized organic compound featuring a carboethoxy functional group attached to a dimethyl-substituted butyrophenone backbone. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the ester group enhances its versatility in nucleophilic substitution and condensation reactions, while the dimethyl substitution contributes to steric stability. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is typically employed in controlled environments due to its precise functionalization, offering chemists a reliable building block for complex molecular frameworks.
4'-Carboethoxy-3,3-dimethylbutyrophenone structure
684271-10-1 structure
Product Name:4'-Carboethoxy-3,3-dimethylbutyrophenone
CAS No:684271-10-1
MF:C15H20O3
MW:248.317504882813
MDL:MFCD03841085
CID:1068507
PubChem ID:24723983
Update Time:2025-10-28

4'-Carboethoxy-3,3-dimethylbutyrophenone Chemical and Physical Properties

Names and Identifiers

    • 4'-Carboethoxy-3,3-dimethylbutyrophenone
    • LogP
    • MFCD03841085
    • AKOS016019443
    • DTXSID40642382
    • 684271-10-1
    • Ethyl 4-(3,3-dimethylbutanoyl)benzoate
    • MDL: MFCD03841085
    • Inchi: 1S/C15H20O3/c1-5-18-14(17)12-8-6-11(7-9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3
    • InChI Key: NFBXAIYZYVMNNA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(=O)OCC)=CC=1)CC(C)(C)C

Computed Properties

  • Exact Mass: 248.1413
  • Monoisotopic Mass: 248.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

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4'-Carboethoxy-3,3-dimethylbutyrophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:684271-10-1)4'-Carboethoxy-3,3-dimethylbutyrophenone
Order Number:A1171378
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:19
Price ($):393.0
Email:sales@amadischem.com

4'-Carboethoxy-3,3-dimethylbutyrophenone Related Literature

Additional information on 4'-Carboethoxy-3,3-dimethylbutyrophenone

Comprehensive Overview of 4'-Carboethoxy-3,3-dimethylbutyrophenone (CAS No. 684271-10-1): Properties, Applications, and Industry Insights

4'-Carboethoxy-3,3-dimethylbutyrophenone (CAS No. 684271-10-1) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries due to its unique structural features. This ketone derivative contains a carboethoxy group and a dimethylbutyrophenone backbone, making it valuable for synthesizing complex molecules. Researchers are increasingly exploring its role as a building block in drug development, particularly for central nervous system (CNS) targets, aligning with current trends in neurodegenerative disease research.

The compound's molecular formula (C15H20O3) and molecular weight (248.32 g/mol) contribute to its moderate polarity, which is crucial for optimizing drug bioavailability—a hot topic in medicinal chemistry discussions. Its ester functional group allows for versatile chemical modifications, answering frequent search queries about "modifiable ketone intermediates" in organic synthesis forums. Recent studies highlight its potential in creating chiral auxiliaries, addressing the pharmaceutical industry's growing demand for enantioselective synthesis methods.

From a synthetic chemistry perspective, 4'-Carboethoxy-3,3-dimethylbutyrophenone exhibits excellent stability under standard conditions, with a melting point range of 78-82°C. This thermal property makes it suitable for high-temperature reactions, a frequently searched topic among process chemists. Analytical data (HPLC purity >98%) confirms its utility as a high-purity reference standard, meeting stringent quality requirements for preclinical research—another trending subject in pharmaceutical quality control communities.

The compound's structure-activity relationship (SAR) has drawn interest in computational chemistry circles, particularly regarding its hydrogen bonding capacity (calculated LogP ≈ 2.8). These characteristics align with current AI-driven drug discovery trends, where researchers frequently search for "predictive modeling of ketone derivatives." Notably, its bulky dimethyl group introduces steric effects that influence molecular recognition—a key consideration in enzyme inhibitor design, another hot research area.

In material science applications, the compound's aromatic ketone moiety shows potential for creating photoinitiators in polymer chemistry, addressing industry demand for UV-curable materials. This application responds to growing searches about "sustainable coating technologies." Safety data indicates it requires standard laboratory handling procedures, with no special storage requirements beyond moisture control—information highly valued by chemical procurement professionals reviewing MSDS documentation.

Market analysts note increasing supply chain inquiries for 684271-10-1, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. The compound's scalable synthesis route (typically 5-step process from commercially available precursors) makes it attractive for kilolab production—a trending topic in process optimization discussions. Recent patent literature reveals its use in developing allosteric modulators, connecting to popular searches about "next-generation therapeutic targets."

Quality specifications for 4'-Carboethoxy-3,3-dimethylbutyrophenone typically include <1% residual solvents (validated by GC analysis), meeting ICH guidelines—a critical consideration for regulatory compliance professionals. Its chromatographic behavior (retention time 8.2 min in reverse-phase HPLC) provides practical value for analytical method development, answering common technical questions in pharmaceutical analysis forums. The compound's stability in DMSO solutions (≥30 days at -20°C) also supports high-throughput screening workflows.

Emerging applications include its use as a spectroscopic probe due to distinct UV-Vis absorption at 278 nm, relevant to photophysical studies—a niche but growing research area. The cost-effectiveness of its synthetic route compared to analogous aryl ketones makes it economically attractive, addressing frequent queries about "budget-friendly research chemicals." Ongoing studies explore its potential in metal-organic frameworks (MOFs), connecting to nanomaterials research trends.

For custom synthesis services, the compound's modular structure allows derivatization at multiple sites (ester carbonyl, aromatic ring, or aliphatic chain), fulfilling diverse structure-activity study needs. This versatility responds to pharmaceutical researchers' searches for "tunable ketone scaffolds." Technical literature emphasizes reproducible crystallization conditions (ethanol/water system), providing practical guidance for process chemists optimizing purification steps.

In conclusion, 4'-Carboethoxy-3,3-dimethylbutyrophenone (CAS No. 684271-10-1) represents a multifaceted compound bridging medicinal chemistry, materials science, and analytical applications. Its growing relevance aligns with industry priorities like green chemistry (atom-efficient synthesis) and precise molecular design—topics dominating current scientific discourse and search trends in chemical research communities worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:684271-10-1)4'-Carboethoxy-3,3-dimethylbutyrophenone
A1171378
Purity:99%
Quantity:1g
Price ($):393.0
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